Linoleic Anhydride
Description
Contextualization of Fatty Acid Anhydrides in Organic Synthesis and Materials Science
Fatty acid anhydrides are derivatives of fatty acids formed by the removal of a water molecule from two carboxylic acid groups. ontosight.ai This transformation from a carboxylic acid to an anhydride (B1165640) significantly enhances the acylating power of the molecule, making it a more reactive and efficient participant in various chemical reactions. researchgate.net In the broader context of organic synthesis, anhydrides are well-established reagents for esterification and amidation, processes fundamental to the creation of a vast array of organic compounds. aocs.org
Within materials science, the introduction of the anhydride functional group to a lipid backbone, such as that of linoleic acid, opens up a plethora of possibilities. Linoleic acid, a polyunsaturated omega-6 fatty acid, provides a long, flexible hydrocarbon chain with reactive double bonds. chemsrc.commagritek.com The conversion to its anhydride form, linoleic anhydride, creates a molecule that can act as a monomer or a cross-linking agent in polymerization reactions. ontosight.aiontosight.ai This allows for the development of bio-based polymers with unique properties, such as flexibility and chemical resistance, positioning them as sustainable alternatives to petroleum-derived materials. ontosight.aiontosight.ai The reactivity of the anhydride group, combined with the inherent characteristics of the fatty acid chain, makes these compounds valuable building blocks for coatings, adhesives, and plastics. ontosight.aiontosight.ai
Evolution of Research Perspectives on Anhydride Reactivity and Applications
Historically, the synthesis of fatty acid anhydrides involved methods such as reaction with acetic anhydride or acyl halides. google.combritannica.com However, these methods often required harsh conditions. More contemporary approaches have focused on milder and more efficient syntheses. A notable development is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which allows for the formation of anhydrides from free fatty acids at room temperature with high yields. nih.govresearchgate.netucla.edu This method has been successfully applied to various fatty acids, including oleic, stearic, and palmitic acids, and is also applicable to the synthesis of this compound. nih.govmdpi.com
Research has also expanded to explore the nuanced reactivity of anhydrides. For instance, mixed anhydrides, formed from two different carboxylic acids, exhibit distinct reactivity profiles and are valued for their selectivity in acylation reactions. researchgate.netacs.org In the context of linoleic acid, its derivatives have been investigated for their role in creating complex polymers. For example, the reaction of linoleic acid with maleic anhydride can lead to the formation of adducts that are useful in producing resins and other polymeric materials. scirp.orgzendy.io This Diels-Alder reaction, a powerful tool in organic synthesis, allows for the construction of cyclic structures, further functionalizing the fatty acid backbone. scirp.orgrsc.org The resulting maleated fatty acids can then be chemically modified for a range of applications, including as corrosion inhibitors and emulsifiers. google.com
Furthermore, the polymerization of linoleic acid and its derivatives is an active area of research. Studies have shown that conjugated linoleic acid (CLA), an isomer of linoleic acid, can be copolymerized with monomers like styrene (B11656) and butyl acrylate (B77674) to create bio-based pressure-sensitive adhesives. researchgate.net The epoxidation of the double bonds in linoleic acid, followed by reaction with anhydrides, is another strategy to produce bio-based epoxy thermosets with desirable thermal and mechanical properties. researchgate.netrsc.org These advancements highlight a clear trend towards leveraging the inherent functionality of fatty acids like linoleic acid to design and synthesize sophisticated, sustainable materials.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H62O3 | chemicalbook.comaksci.comnih.gov |
| Molecular Weight | 542.88 g/mol | chemicalbook.comaksci.comnih.gov |
| CAS Number | 24909-68-0 | chemicalbook.comnih.govtcichemicals.com |
| Physical State | Liquid | tcichemicals.com |
| Melting Point | -3 to -1 °C | chemicalbook.com |
| Boiling Point (Predicted) | 607.7 ± 44.0 °C | chemicalbook.com |
| Purity | >90.0% (by titrimetric analysis) | tcichemicals.comvwr.com |
| IUPAC Name | [(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate | nih.gov |
Interactive Data Table: Synthesis Methods for Fatty Acid Anhydrides
| Method | Reagents | Conditions | Yield | Source |
| DCC Coupling | Free fatty acid, Dicyclohexylcarbodiimide (DCC) | Room temperature, Carbon tetrachloride | 87-94% | nih.govresearchgate.net |
| Acetic Anhydride | Higher fatty acid, Acetic anhydride | Low temperature, three-stage process | High purity (≥95%) | google.com |
| Acyl Halide | Fatty acid, Acyl halide | - | - | aocs.orggoogle.com |
Structure
2D Structure
Properties
CAS No. |
24909-68-0 |
|---|---|
Molecular Formula |
C36H62O3 |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
[(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI Key |
BDTYMGCNULYACO-MAZCIEHSSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Pictograms |
Corrosive |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Linoleic Anhydride
Enzymatic and Biocatalytic Approaches to Fatty Acid Anhydrides
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing fatty acid anhydrides and their derivatives. These approaches often utilize enzymes like lipases under mild reaction conditions.
Lipase-Mediated Anhydride (B1165640) Formation
Lipases are versatile enzymes capable of catalyzing esterification, transesterification, and amidation reactions. researchgate.netjmb.or.krresearchgate.net They can be employed for the synthesis of esters from fatty acids and alcohols, and this principle can be extended to anhydride formation. For instance, lipase-catalyzed reactions can use an acid anhydride as an acyl donor. researchgate.net
The choice of lipase (B570770) is critical for reaction efficiency. For example, in the synthesis of a linolenic acid stigmasterol (B192456) ester, Candida antarctica lipase A (CalA) showed a significantly higher yield compared to other lipases. jmb.or.kr Immobilized lipases, such as Novozym 435, are frequently used due to their stability and reusability. researchgate.net These enzymatic reactions can be conducted under mild temperatures, often in organic solvents or even solvent-free systems. researchgate.netrsc.org
Table 2: Lipase-Mediated Synthesis of Fatty Acid Derivatives
| Enzyme | Reaction Type | Substrates | Key Findings | Citations |
| Candida antarctica Lipase A (CalA) | Transesterification | Stigmasterol and α-linolenic acid-rich linseed oil | CalA demonstrated a significantly higher yield compared to other lipases. | jmb.or.kr |
| Novozym 435 (Candida antarctica lipase B) | Esterification | Acetic anhydride as acyl donor | A maximum ester yield of 100% was obtained under optimized conditions. | researchgate.net |
| Penicillium camembertii Lipase | Esterification | Diglycerol and Conjugated Linoleic Acid | Effective for producing polyglycerol fatty acid monoesters. | researchgate.net |
Biotransformation Pathways of Unsaturated Fatty Acids Relevant to Anhydride Precursors
Microbial biotransformation presents another avenue for producing precursors for fatty acid anhydrides. Microorganisms can be engineered or selected for their ability to convert unsaturated fatty acids into valuable chemical intermediates. mdpi.commdpi.com
For example, certain yeasts utilize a lipoxygenase-peroxidase pathway to convert linoleic acid into other compounds. mdpi.com The biotransformation of unsaturated fatty acids can also involve hydration, catalyzed by oleate (B1233923) hydratases, to produce hydroxy fatty acids. mdpi.com These hydroxy fatty acids can then potentially be used as precursors for anhydride synthesis.
The development of whole-cell biocatalysts is a promising area of research. researchgate.net Genetically engineered microorganisms can be designed to perform specific reaction cascades, converting renewable feedstocks like fatty acids into desired products. mdpi.comresearchgate.net This approach avoids harsh reaction conditions and the formation of by-products often associated with chemical synthesis. researchgate.net
Green Chemistry Principles in Linoleic Anhydride Production
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This includes the use of renewable feedstocks, the reduction or elimination of hazardous solvents, and the development of more energy-efficient reaction conditions. scirp.orgmdpi.com
Solvent-Free and Reduced-Solvent Methodologies
A key aspect of green chemistry is the move towards solvent-free or reduced-solvent reaction conditions. mdpi.comresearchgate.net Solvent-free synthesis offers several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. rsc.orgresearchgate.net
Microwave-assisted synthesis is one technique that can be performed under solvent-free conditions. researchgate.netmdpi.com This method can lead to spectacular accelerations in reaction times compared to conventional heating. researchgate.net For instance, the functionalization of vegetable oils with maleic anhydride has been successfully carried out using both conventional heating and microwave activation in the absence of a solvent. mdpi.com
Another approach involves the use of catalysts that are effective at low temperatures and under solvent-free conditions. rsc.org For example, the esterification of phytosterols (B1254722) with linoleic acid has been achieved at 60°C without a solvent, using 4-dodecylbenzenesulfonic acid as a catalyst. rsc.org This method also avoids the need for extra water-removal operations. rsc.org
Table 3: Green Chemistry Approaches in Fatty Acid Derivative Synthesis
| Methodology | Description | Advantages | Citations |
| Microwave-Assisted Synthesis | Use of microwave irradiation to drive reactions. | Shorter reaction times, can be performed solvent-free, may alter selectivity. | researchgate.netmdpi.com |
| Solvent-Free Esterification | Catalytic esterification without the use of a solvent. | Reduced waste, lower cost, no need for water-removal equipment. | rsc.org |
| Use of Renewable Feedstocks | Utilizing vegetable oils and fatty acids as starting materials. | Sustainable and biodegradable. | scirp.orgmdpi.com |
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. In the context of this compound synthesis, microwave irradiation facilitates rapid and uniform heating of the reactants, leading to shorter reaction times, increased yields, and often, improved product purity. The optimization of microwave-assisted synthesis involves a systematic investigation of several key parameters to achieve the most efficient conversion of linoleic acid to its anhydride.
Research into the microwave-assisted modification of oils rich in linoleic acid, such as rice bran oil, provides valuable insights into the optimization process. ijrbat.in The primary variables that are manipulated to enhance the reaction outcome include microwave power, reaction duration, temperature, and the molar ratio of reactants.
Reaction Time: One of the most significant benefits of microwave synthesis is the drastic reduction in reaction time compared to conventional methods. mdpi.com Optimization studies typically explore a range of reaction times, from a few minutes to longer durations, to identify the point of maximum conversion without product degradation. For example, in the maleation of tung oil, an optimal reaction time of just 4 minutes was identified. researchgate.net
Temperature: While microwave power is the direct input, monitoring and controlling the reaction temperature is crucial for reproducibility and for preventing the decomposition of thermally sensitive molecules like this compound. The synthesis can be performed under controlled temperature conditions, with studies on similar fatty acid esterifications achieving high conversions at temperatures around 190°C. cip.com.cn
The optimization of these parameters is often carried out using methodologies like response surface methodology (RSM) to statistically model the reaction and identify the ideal conditions for maximizing the yield and purity of this compound. cip.com.cn
Below is an interactive data table summarizing typical parameters and outcomes from studies on microwave-assisted reactions of fatty acids, which can serve as a basis for the optimization of this compound synthesis.
Table 1: Optimization Parameters for Microwave-Assisted Fatty Acid Modification
| Parameter | Range Explored | Optimal Value (Example) | Outcome | Reference |
|---|---|---|---|---|
| Microwave Power | 100 - 800 W | 600 W | Favorable for higher acid values in maleation | researchgate.net |
| Reaction Time | 1 - 60 min | 4 min | High yield (94.5%) in maleation of tung oil | researchgate.net |
| Temperature | 70 - 250 °C | 90 °C | Improved molecular weight of copolymers | mdpi.com |
| Reactant Molar Ratio (Fatty Acid:Reagent) | 1:1 - 1:5 | 2.4:1 (MA:TO) | High yield of maleated tung oil | researchgate.net |
Note: Data is based on analogous reactions involving fatty acids and may be used as a starting point for optimizing this compound synthesis.
Continuous Flow Synthesis Techniques
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, better process control, improved scalability, and superior heat and mass transfer. unito.itfrontiersin.org For the synthesis of this compound, continuous flow techniques can provide a safer and more efficient manufacturing process, particularly given the exothermic nature of anhydride formation and the potential for side reactions in large-scale batch reactors.
The core of a continuous flow system is the reactor, where reactants are continuously pumped, mixed, and reacted. The design and operational parameters of the reactor are critical for the successful synthesis of this compound.
Reactor Design: Various types of flow reactors can be employed, including packed-bed reactors, microreactors, and tube-in-tube reactors. acs.org For the synthesis of aliphatic anhydrides, a counter-current fractionating column has been described. In such a setup, the fatty acid (linoleic acid) would be introduced at the top of the column, while a dehydrating agent, such as acetic anhydride vapor, is introduced at the bottom. google.com As the linoleic acid flows down, it is progressively converted to this compound, while the acetic anhydride is converted to acetic acid, which is continuously removed from the top of thecolumn. google.com The resulting this compound is collected from the bottom.
Key Operational Parameters:
Flow Rate: The rate at which the reactants are pumped through the reactor determines the residence time—the duration the molecules spend in the reaction zone. Optimizing the flow rate is crucial for achieving complete conversion.
Temperature: The reactor is typically heated to a specific temperature to ensure a high reaction rate. Precise temperature control along the length of the reactor is a key advantage of flow systems. For the synthesis of acid hydrazides from carboxylic acids in continuous flow, temperatures between 125°C and 135°C have been utilized effectively. osti.gov
Pressure: The system can be operated under pressure, which can be particularly useful for controlling the phase of the reactants and products and for preventing boiling.
Catalyst: If a catalyst is used, it can be packed into a column (packed-bed reactor), allowing for easy separation from the product stream and continuous reuse.
The transition from batch to continuous flow for this compound synthesis would involve designing a reactor system that allows for the efficient mixing of linoleic acid with a suitable dehydrating agent (e.g., acetic anhydride) under optimized conditions of temperature and residence time. The continuous removal of the byproduct (e.g., acetic acid) drives the reaction to completion, leading to a high-purity product stream.
Below is an interactive data table outlining the typical components and parameters of a continuous flow system applicable to fatty acid anhydride synthesis.
Table 2: Continuous Flow System Parameters for Fatty Acid Anhydride Synthesis
| Component/Parameter | Description | Typical Range/Value | Purpose | Reference |
|---|---|---|---|---|
| Reactor Type | Type of continuous reactor | Counter-current fractionating column | To facilitate continuous reaction and separation | google.com |
| Reactant Pumps | Delivers reactants to the reactor | 0.1 - 10 mL/min | Precise control of stoichiometry and residence time | osti.gov |
| Reactor Temperature | Temperature of the reaction zone | 100 - 200 °C | To ensure a high reaction rate | google.comosti.gov |
| Residence Time | Time reactants spend in the reactor | 5 - 30 min | To allow for complete conversion | osti.gov |
| Back Pressure Regulator | Maintains pressure in the system | 100 - 300 psi | To control the phase and prevent boiling | osti.gov |
| Dehydrating Agent | Reactant used to form the anhydride | Acetic Anhydride | To react with the carboxylic acid | google.com |
Note: This table is based on general principles of continuous flow synthesis and specific examples of aliphatic anhydride and derivative preparation.
Mechanistic Investigations of Linoleic Anhydride Reactivity
Nucleophilic Acyl Substitution Mechanisms
Linoleic anhydride (B1165640) reacts with alcohols in a process known as alcoholysis or esterification to yield one molecule of a linoleate (B1235992) ester and one molecule of linoleic acid. libretexts.orgwikipedia.org The reaction is typically performed in the presence of a base, such as pyridine (B92270), which acts as a catalyst and neutralizes the linoleic acid byproduct. libretexts.org
The mechanism proceeds through several key steps:
Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the linoleic anhydride. libretexts.org
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
Deprotonation: A base, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP), removes a proton from the oxonium ion, neutralizing the intermediate. libretexts.orgmdpi.com
Leaving Group Elimination: The tetrahedral intermediate collapses, and the C-O bond of the anhydride cleaves, expelling a linoleate anion as the leaving group. libretexts.org
Protonation: The linoleate anion is subsequently protonated by the protonated base catalyst to form a molecule of linoleic acid, regenerating the catalyst in the process. libretexts.org
The use of a catalyst like DMAP can significantly accelerate the reaction. mdpi.com
Table 1: Esterification of this compound
| Reactants | Catalyst/Conditions | Products |
| This compound, Alcohol (R-OH) | Pyridine or DMAP | Linoleate Ester (Lin-O-R), Linoleic Acid |
The reaction of this compound with primary or secondary amines, a process called aminolysis, produces a linoleamide (B162930) and a carboxylate salt. libretexts.org Unlike alcoholysis, this reaction typically requires two molar equivalents of the amine for each equivalent of the anhydride. libretexts.org
The mechanistic pathway is as follows:
Nucleophilic Attack: The nitrogen atom of the amine attacks a carbonyl carbon of the anhydride. libretexts.org
Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.
Deprotonation: A second molecule of the amine acts as a base, deprotonating the ammonium (B1175870) group of the intermediate. libretexts.org
Leaving Group Elimination: The intermediate collapses, ejecting the linoleate anion. libretexts.org This results in the formation of the N-substituted linoleamide and the linoleate salt of the amine.
The second equivalent of the amine is necessary to neutralize the linoleic acid formed, preventing it from protonating the starting amine, which would render the amine non-nucleophilic. libretexts.org
Table 2: Amidation of this compound
| Reactants | Conditions | Products |
| This compound, Primary or Secondary Amine (RNH₂ or R₂NH) (2 equivalents) | Anhydrous solvent | N-substituted Linoleamide, Amine Linoleate Salt |
The stability of this compound is highly dependent on the presence of water.
Aqueous Environments: In aqueous media, this compound undergoes rapid hydrolysis. The mechanism is analogous to alcoholysis, with water acting as the nucleophile. libretexts.org The reaction results in the cleavage of the anhydride bond to yield two molecules of linoleic acid. This susceptibility to hydrolysis means that polyanhydrides often have a limited shelf-life unless stored under strictly anhydrous conditions. acs.org
Reactions with Amines: Amidation Pathways
Reactions Involving the Unsaturated Alkyl Chain
Beyond the anhydride group, the two linoleoyl chains offer reactive sites at their respective pairs of carbon-carbon double bonds (typically at C9-C10 and C12-C13). These non-conjugated double bonds can participate in various addition reactions. aocs.org
The electron-rich double bonds within the alkyl chains of this compound are susceptible to attack by electrophiles. While the anhydride group itself is electron-withdrawing, its influence does not prevent the double bonds from reacting. These reactions are analogous to those observed for linoleic acid and its esters. aocs.org
Key electrophilic addition reactions include:
Ene Reaction: This reaction involves an alkene with an allylic hydrogen (the "ene," here, the linoleoyl chain) and an electron-deficient alkene (the "enophile," e.g., maleic anhydride). The reaction proceeds via a pericyclic transition state, resulting in the formation of a new sigma bond and a shift of the double bond. mdpi.comrsc.org
Lewis Acid-Induced Acylation: In the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl₂), acyl chlorides can add across one of the double bonds to form β,γ-unsaturated oxo-carboxylic acids. aocs.org
Addition of Nitrogen Oxides: In acidic conditions or in the presence of heme peroxidases, nitrite (B80452) can form nitrogen dioxide (•NO₂), a radical species that can lead to the formation of electrophilic fatty acid nitroalkene derivatives (NO₂-FA). nih.gov
Table 3: Potential Electrophilic Addition Reactions on the Alkyl Chain
| Reaction Type | Electrophile | Potential Product Feature |
| Ene Reaction | Maleic Anhydride | Succinic anhydride adduct on the alkyl chain |
| Acylation | Acyl Chloride (in presence of Lewis Acid) | Keto group added to the alkyl chain |
| Nitration | Nitrogen Dioxide | Nitro group added across a double bond |
The unsaturated chains of this compound can also undergo free-radical reactions. The bis-allylic hydrogens (at C11) are particularly susceptible to abstraction, initiating radical processes.
Radical Addition: Radical species can add across the double bonds. A notable example is the reaction with nitrogen dioxide (•NO₂), which adds to the double bonds of unsaturated fatty acids. nih.gov The conjugated diene system of conjugated linoleic acid (cLA) is exceptionally reactive towards radical addition, with reaction rates several orders of magnitude higher than those for non-conjugated linoleic acid. nih.gov This suggests that any isomerization of the double bonds in this compound to a conjugated system would dramatically increase its susceptibility to radical attack.
Polymerization: Linoleic acid and its derivatives are known to undergo polymerization by heating in the presence of catalysts like mineral clays (B1170129) or through free-radical initiation. researchgate.netgoogle.com This process involves the formation of carbon-carbon bonds between the alkyl chains of different molecules, leading to dimers, trimers, and higher-order polymers. google.com The double bonds within the this compound structure would similarly allow it to act as a monomer or cross-linking agent in polymerization reactions, forming a complex polymer network under appropriate thermal or radical-initiating conditions.
Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles
The quintessential cycloaddition reaction, the Diels-Alder [4+2] cycloaddition, is highly relevant to the derivatives of linoleic acid. scirp.org Standard linoleic acid, with its non-conjugated double bonds (cis-9, cis-12), is not suitable for direct participation as the diene component in a Diels-Alder reaction. neliti.com The reaction requires a conjugated diene system. libretexts.org Consequently, the linoleic acid must first undergo isomerization to form conjugated linoleic acid (CLA). scirp.orgscirp.org
The reaction is typically performed by heating linoleic acid or its esters with a suitable dienophile, such as maleic anhydride. mdpi.com Under thermal conditions, or with the aid of a catalyst, the non-conjugated linoleic acid can isomerize in-situ to its conjugated isomers (e.g., 9-cis, 11-trans and 10-trans, 12-cis CLA). scirp.orgscirp.org These conjugated dienes can then readily react with electron-poor dienophiles. agriculturejournals.cz The most reactive isomer for the Diels-Alder reaction is the trans-trans form of CLA. scirp.orggoogle.com The reaction of conjugated linoleic acid methyl esters with potent dienophiles like maleic anhydride and 1,4-benzoquinone (B44022) proceeds via a [4+2] cycloaddition. agriculturejournals.cz While the reaction between linoleic acid and maleic anhydride can be performed in a one-pot process, this has been reported to result in lower yields under high temperature and pressure. scirp.orgresearchgate.net
Table 1: Diels-Alder Reaction of Conjugated Linoleic Acid (CLA) with Maleic Anhydride
| Reactants | Key Isomer for Reaction | Dienophile | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Conjugated Linoleic Acid (CLA) | trans-trans CLA | Maleic Anhydride | Maleic Anhydride Cycloadduct of CLA (MAC) | Up to 96.7% | scirp.org |
Stereochemical Course of Cycloadditions
The stereochemistry of the Diels-Alder reaction involving conjugated linoleic acid is highly specific. masterorganicchemistry.com For the cycloaddition to occur, the conjugated diene must adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. scirp.org Detailed mechanistic studies have shown that while the s-trans conformation of trans-trans CLA is the most stable, it is the higher-energy s-cis conformation that possesses the most favorable structure for the formation of the cyclohexenyl ring with maleic anhydride. scirp.orgresearchgate.net
The reaction between the s-cis conformer of trans-trans CLA and maleic anhydride proceeds to form cis-cycloadducts. scirp.org Research has quantified the diastereoselectivity of this cycloaddition, reporting the ratio of endo to exo products. For the cycloadducts derived from 9-cis, 11-trans-CLA and 10-trans, 12-cis-CLA, the endo/exo ratios were found to be 2.14:1 and 1.99:1, respectively. scirp.org The stereochemistry of the dienophile is preserved in the final product. masterorganicchemistry.com
Catalytic Transformations of this compound
Catalysis plays a pivotal role in modifying this compound and its precursors, enabling enhanced reactivity and novel functionalizations that are otherwise difficult to achieve.
Lewis Acid Catalysis in Reactivity Enhancement
Lewis acids are instrumental in enhancing the reactivity of linoleic acid derivatives, particularly in the context of cycloaddition reactions. aocs.org Their primary role is often to facilitate the isomerization of linoleic acid to its conjugated form (CLA), which is essential for the Diels-Alder reaction. agriculturejournals.cz For instance, the presence of the Lewis acid SnCl₂·2H₂O as a co-catalyst alongside a rhodium complex was found to be essential for improving the rate and conversion of linoleic acid methyl esters to CLA. agriculturejournals.cz
Lewis acids can also activate the dienophile, making it more electrophilic and accelerating the cycloaddition. numberanalytics.com In the context of other reactions of unsaturated fatty acids, Lewis acids like AlCl₃, SnCl₄, and BF₃·OEt₂ have been used to catalyze polymerizations and other additions across the double bonds. aocs.orggoogle.com For Friedel-Crafts acylation reactions involving anhydrides, a Lewis acid catalyst is required to activate the anhydride. numberanalytics.com This principle suggests that Lewis acids could also activate the this compound moiety itself for subsequent nucleophilic attack.
Transition Metal Catalysis for Functionalization
Transition metal catalysis offers a versatile platform for the functionalization of fatty acid derivatives, including anhydrides. researchgate.net A notable example is the decarbonylation of fatty acid anhydrides to produce valuable linear alpha-olefins. google.com This process, which can be catalyzed by palladium complexes, involves the oxidative addition of the anhydride to the metal center, followed by decarbonylation and reductive elimination. google.com This reaction directly transforms the anhydride group, demonstrating a powerful method for converting fatty acid derivatives into olefins. researchgate.net
Furthermore, transition metal catalysts are crucial for the initial functionalization of the linoleic acid chain. Rhodium-based catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are effective in the isomerization of linoleic acid to CLA, a necessary precursor for many subsequent reactions. agriculturejournals.cz Other transition metal-catalyzed reactions, such as Heck and Suzuki couplings, are widely used in organic synthesis and could be applied to functionalized this compound derivatives. google.com For example, palladium catalysts have been developed for various cross-coupling reactions that could potentially be used to modify the hydrocarbon chain of this compound. csic.es
Table 2: Catalysts in the Transformation of Linoleic Acid Derivatives
| Catalyst Type | Specific Catalyst Example | Reaction Type | Role of Catalyst | Reference |
|---|---|---|---|---|
| Lewis Acid | SnCl₂·2H₂O | Isomerization | Co-catalyst to enhance rate and conversion to CLA | agriculturejournals.cz |
| Lewis Acid | AlCl₃, BF₃·OEt₂ | Polymerization | Catalyzes addition reactions across double bonds | aocs.orggoogle.com |
| Transition Metal | RhCl(PPh₃)₃ (Wilkinson's Catalyst) | Isomerization | Catalyzes isomerization of linoleic acid to CLA | agriculturejournals.cz |
Role of Linoleic Anhydride As a Precursor and Intermediate in Advanced Materials Synthesis
Polymer Chemistry and Polymerization Reactions
The chemical structure of linoleic anhydride (B1165640) allows it to participate in a variety of polymerization reactions. The anhydride functional group can readily react with nucleophiles like alcohols and amines to form ester and amide linkages, which are fundamental to building polymer backbones. Simultaneously, the two double bonds within its fatty acid chains provide sites for cross-linking reactions, enabling the formation of robust, three-dimensional polymer networks. wikipedia.org
Linoleic anhydride is a key ingredient in the synthesis of alkyd resins, which are widely used as binders in paints and coatings. nih.gov Alkyd resins are oil-modified polyesters, typically produced through the condensation polymerization of a polyol (like glycerol), a dibasic acid or its anhydride (like phthalic anhydride), and an unsaturated fatty acid or its oil. ulprospector.com When linoleic acid or its anhydride is used, it imparts flexibility, good adhesion, and air-drying properties to the coating. qu.edu.iq The synthesis can be a one-step process where the fatty acid, polyol, and dibasic anhydride are reacted together at high temperatures. nih.gov Alternatively, a two-stage monoglyceride process is common, where a vegetable oil is first transesterified with a polyol, followed by reaction with an anhydride like phthalic anhydride. nih.govresearchgate.net
The use of linoleic acid and its derivatives from sources like sunflower, soybean, or linseed oil makes these alkyd resins partially bio-based, offering a more sustainable alternative to purely petroleum-derived polymers. nih.govresearchgate.netontosight.ai The drying mechanism of these coatings involves the auto-oxidation of the polyunsaturated fatty acid chains from linoleic acid, which leads to cross-linking and the formation of a hard, durable film. wikipedia.orgulprospector.com Researchers have synthesized various alkyd resins by reacting linoleic acid with different polyols and anhydrides, demonstrating the versatility of this approach. qu.edu.iqresearchgate.net For example, new alkyd resins have been synthesized by reacting linoleic acid with polyethylene (B3416737) glycol or triethanolamine (B1662121) and phthalic anhydride. qu.edu.iqresearchgate.net These bio-based coatings are valued for their cost-effectiveness, durability, and the reduced environmental impact associated with using renewable raw materials. nih.govqu.edu.iq
Table 1: Examples of Linoleic Acid-Based Alkyd Resin Synthesis
| Polyol Component | Anhydride/Acid Component | Fatty Acid Source | Key Findings | Reference(s) |
| Glycerol (B35011), Pentaerythritol | Phthalic Anhydride, Isophthalic Acid | Linseed Oil, Soybean Oil (rich in Linoleic Acid) | Standard components for versatile, renewable alkyd resins used in coatings. ulprospector.com | ulprospector.com |
| Polyethylene Glycol, Triethanolamine | Phthalic Anhydride | Linoleic Acid, Sunflower Oil | Successful synthesis of new short, medium, and long oil alkyd resins with good solubility and thermal stability. qu.edu.iqresearchgate.net | qu.edu.iqresearchgate.net |
| Glycerol | Phthalic Anhydride | Castor Oil, Linseed Oil | Synthesis of bio-based resins for coatings; linseed oil-based alkyds show faster drying due to higher unsaturation. nih.govmdpi.com | nih.govmdpi.com |
| Hexamethylol melamine | (Self-epoxidized linoleic acid) | Linoleic Acid | A six-armed epoxy resin from linoleic acid was cured with anhydride hardeners to produce thermosets with high bio-based content (up to 70%) and robust thermal stability. rsc.org | rsc.org |
This compound is a candidate for creating and modifying biodegradable polymers, most notably polyanhydrides. wikipedia.org Polyanhydrides are a class of polymers known for their susceptibility to hydrolysis, breaking down into non-toxic diacid monomers that are biocompatible and can be metabolized by the body. wikipedia.org This characteristic makes them highly suitable for biomedical applications, such as controlled drug delivery systems. wikipedia.org
The incorporation of fatty acid-based monomers like this compound into the polymer backbone serves several purposes. It can increase the hydrophobicity of the polymer, which modulates the rate of water penetration and, consequently, the polymer's degradation rate and drug release profile. researchgate.net Furthermore, the long, flexible chains of linoleic acid can impart pliability and lower the melting temperature of the resulting polymer, which can be advantageous for processing. researchgate.netresearchgate.net While most fatty acids are monofunctional and would act as chain terminators in polymerization, the anhydride form allows linoleic acid to be directly incorporated into the main chain of a polyanhydride polymer. researchgate.netresearchgate.net The synthesis of such polymers can be achieved through methods like melt condensation, where dicarboxylic acid monomers are reacted with an excess of an agent like acetic anhydride to form prepolymers, which are then polymerized. wikipedia.org this compound can be copolymerized with other diacids to tailor the final properties of the biodegradable material.
This compound contributes to the formation of cross-linked polymer networks through two distinct chemical functionalities. First, the anhydride group itself can be used as a curing or cross-linking agent for other polymers, such as epoxy resins. researchgate.netmdpi.com In this process, the anhydride ring opens and reacts with hydroxyl or epoxy groups on other polymer chains, forming ester bonds that link the chains together into a thermoset network. researchgate.netmdpi.com This is a common method for curing bio-based epoxy resins, such as those derived from epoxidized soybean oil (ESO), to create completely bio-based materials. researchgate.net
Second, and uniquely, the unsaturated C=C double bonds within the linoleic acid backbone provide sites for further cross-linking after the initial polymerization has occurred via the anhydride group. wikipedia.org This is the principle behind the "drying" of oil-based paints and varnishes, where atmospheric oxygen initiates a free-radical polymerization (autoxidation) at the doubly allylic positions of the linoleic acid chains. wikipedia.orgulprospector.com This oxidative cross-linking creates a durable, stable, and rigid three-dimensional network. ulprospector.com Therefore, this compound can act as both a monomer to build the initial polymer chain and as a latent cross-linking agent that provides a secondary curing mechanism.
This compound can be used as a chemical modifier for natural biopolymers like cellulose (B213188) and pectin (B1162225). nih.gov The goal of such modifications is typically to impart new properties, such as hydrophobicity (water resistance) or thermoplasticity, to these naturally hydrophilic and non-melt-processable materials. The anhydride group of this compound reacts with the abundant hydroxyl (-OH) groups on the cellulose or pectin backbone in an esterification reaction. nih.gov This process attaches the long, hydrophobic fatty acid chains to the biopolymer.
This modification reduces the biopolymer's affinity for water and can disrupt the extensive hydrogen bonding network, making the material more suitable for use in polymer composites. mdpi.com For instance, studies have shown that cellulose can be functionalized with unsaturated anhydrides to create photocrosslinkable cellulose derivatives. nih.gov These modified biopolymers can then be used to develop sustainable coatings and even bulk materials that can be cured or cross-linked using UV irradiation. nih.gov Similarly, pectin has been acylated with long-chain acid anhydrides, including this compound, in solvent-free, base-catalyzed reactions to produce pectin esters with a low degree of substitution. ncsu.edu
Table 2: Modification of Biopolymers with Anhydrides
| Biopolymer | Modifying Anhydride | Reaction/Process | Resulting Properties/Application | Reference(s) |
| Cellulose | Methacrylic Acid Anhydride, Linoleic Acid | Esterification | Photocrosslinkable side groups introduced onto the cellulose backbone, creating bio-based photoresists. nih.gov | nih.gov |
| Pectin | Linoleic Acid Anhydride, Hydroxyl Oleic Acid Anhydride | Solvent-free, base-catalyzed acylation | Formation of pectin esters with low degrees of substitution, altering the biopolymer's properties. ncsu.edu | ncsu.edu |
| Cellulose Fibers | Maleic Anhydride | Hybrid chemical modification (solvent exchange + chemical treatment) | Increased hydrophobicity and improved thermal resistance; reduced moisture content. mdpi.com | mdpi.com |
Cross-linking Agent in Polymer Networks
Synthesis of Complex Fatty Acid Derivatives
Beyond polymerization, this compound is a crucial intermediate for synthesizing a variety of complex molecules where a linoleoyl group needs to be attached to a substrate. The anhydride is a more activated form of the carboxylic acid, making it an effective acylating agent.
This compound serves as an effective acylation reagent for introducing the linoleoyl group onto various molecules, particularly those containing hydroxyl or amine groups, to form esters and amides. This process is fundamental in synthesizing structured lipids and other modified fatty acid derivatives. The synthesis often proceeds by first converting linoleic acid into its more reactive anhydride form in situ. For example, a common laboratory method involves reacting linoleic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form this compound. mdpi.com This intermediate is not isolated but is immediately reacted with a target molecule, such as the natural phenolic compound thymol (B1683141), to produce a linoleate (B1235992) ester (e.g., thymol linoleate). mdpi.com
This strategy is employed to create novel bioactive molecules by combining the properties of linoleic acid with another functional compound. mdpi.com Similarly, fatty acid anhydrides are used in the chemo-enzymatic synthesis of phenolic structured lipids and in the chemical synthesis of fatty acyl-coenzyme A's, which are vital molecules in metabolic research. umich.eduresearchgate.net The anhydride acts as an activated fatty acid derivative that readily acylates the target substrate, often with higher efficiency than using the free fatty acid directly. umich.edu
Table 3: this compound as an Acylation Reagent Intermediate
| Substrate | Activating/Coupling Agent | Product | Application/Significance | Reference(s) |
| Thymol | Dicyclohexylcarbodiimide (DCC) | Thymol Linoleate (TLA) | Synthesis of a new derivative with potential antimicrobial and cytostatic properties for biomedical applications. mdpi.com | mdpi.com |
| Coenzyme A (CoASH) | (General method for fatty acid anhydrides) | Linoleoyl-CoA | Synthesis of radiolabeled fatty acyl-CoA for metabolic studies and enzymatic assays. umich.edu | umich.edu |
| Dihydroxylated Ferulic Acid Derivative | (General method for fatty anhydrides) | Phenolic Structured Lipid | Chemo-enzymatic synthesis of lipophilic antioxidants. researchgate.net | researchgate.net |
| Glycerol-3-phosphatidylcholine (GPC) | (Enzyme-catalyzed) | Lysophosphatidylcholine containing Conjugated Linoleic Acid (LPC-CLA) | Enzymatic synthesis of structured phospholipids (B1166683) with enhanced bioavailability. researchgate.net | researchgate.net |
Table of Compounds
Precursor for Specialty Oleochemicals
This compound, as a reactive intermediate, plays a significant role in the synthesis of specialized oleochemicals. Oleochemicals are chemicals derived from natural fats and oils, and the functionalization of fatty acids like linoleic acid is a key strategy for creating high-value products. rsc.orgresearchgate.net The anhydride form of linoleic acid is particularly useful as it is primed for reactions to create new ester linkages.
A direct application involves the synthesis of fatty acid derivatives through esterification. For example, in a catalyzed reaction, linoleic acid can be converted to this compound using a coupling agent like dicyclohexylcarbodiimide (DCC). This anhydride is an activated intermediate that readily reacts with other molecules, such as thymol, to form a new ester (thymol-linoleic acid ester) with high efficiency. mdpi.com This method highlights the role of this compound as a transient but crucial precursor for creating bespoke oleochemical compounds.
More broadly, the reaction of linoleic acid with other anhydrides, such as maleic anhydride and phthalic anhydride, is a well-established route to a diverse range of specialty oleochemicals. google.comontosight.ai
Maleated Linoleic Acid : The reaction between linoleic acid (or its conjugated form, CLA) and maleic anhydride can proceed via a Diels-Alder cycloaddition or an 'ene' reaction. scirp.orgmdpi.com This process introduces additional carboxylic or anhydride functional groups onto the fatty acid backbone, creating derivatives known as alkenyl succinic anhydrides (ASAs). mdpi.com These maleated products are valuable as corrosion inhibitors, emulsifiers, and as monomers for polymerization. google.com
Alkyd Resins : Linoleic acid is a fundamental component in the production of alkyd resins, which are widely used as binders in paints and coatings. qu.edu.iq These resins are polyesters formed through the polycondensation of linoleic acid, a polyol (like glycerol or pentaerythritol), and a dibasic acid anhydride, most commonly phthalic anhydride. qu.edu.iqgoogle.com The properties of the resulting resin can be tailored by adjusting the ratio of these precursors. qu.edu.iq
The following table summarizes the role of linoleic acid and its anhydride form as a precursor in these syntheses.
| Reactants | Resulting Oleochemical | Primary Application |
| Linoleic Acid + Dicyclohexylcarbodiimide (DCC) → this compound | This compound (Intermediate) | Precursor for ester synthesis mdpi.com |
| Linoleic Acid (or CLA) + Maleic Anhydride | Maleated Linoleic Acid / Alkenyl Succinic Anhydride (ASA) | Corrosion inhibitors, emulsifiers, polymer building blocks google.commdpi.com |
| Linoleic Acid + Phthalic Anhydride + Polyol (e.g., Glycerol) | Alkyd Resin | Binders for paints and coatings qu.edu.iqgoogle.com |
Surface Functionalization Applications
The chemical reactivity of this compound and its derivatives allows for their use in the functionalization of various surfaces, altering properties such as hydrophobicity and improving compatibility between different materials.
Coating Agents for Nanoparticles
Nanoparticles often require a surface coating to prevent aggregation and to ensure stable dispersion in different media. hilarispublisher.com Polymers derived from fatty acids, including linoleic acid, and anhydrides serve as effective coating agents. hilarispublisher.com
The process typically involves synthesizing a polymer from a fatty acid and an anhydride, which then forms a "shell" around the nanoparticle "core." For instance, polymers created from oleic acid (a fatty acid similar to linoleic acid) and dicarboxylic anhydrides have been used to coat iron oxide nanoparticles. hilarispublisher.com The carboxylic acid groups within the polymer chain bind to the hydrophilic surface of the iron oxide nanoparticle, while the long, nonpolar fatty acid chains extend outwards. This creates a hydrophobic surface that stabilizes the nanoparticles and allows them to be dispersed in organic solutions. hilarispublisher.com
Furthermore, derivatives of linoleic acid can be encapsulated within polymeric nanoparticles to create stable formulations. In one study, a thymol-linoleic acid conjugate, synthesized via a this compound intermediate, was successfully encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single-emulsion solvent evaporation technique. mdpi.com This demonstrates a method for protecting and delivering functionalized oleochemicals. Fatty acids themselves, including linoleic acid, are also known to act as capping agents during the synthesis of nanoparticles, offering a direct route to surface modification. royalsocietypublishing.org
| Nanoparticle System | Coating/Functionalizing Agent | Purpose of Coating | Research Finding |
| Iron Oxide Nanoparticles | Polymer from Oleic Acid & Dicarboxylic Anhydride | Stabilization in organic media | The polymer shell prevents aggregation and makes the nanoparticles hydrophobic. hilarispublisher.com |
| Polymeric Nanoparticles (PLGA) | Thymol-Linoleic Acid Conjugate | Encapsulation for stability and delivery | The conjugate, formed via a this compound intermediate, was successfully loaded into PLGA nanoparticles. mdpi.com |
| Various Nanoparticles | Linoleic Acid | Capping and stabilizing agent | Fatty acids provide a facile route for surface functionalization during nanoparticle synthesis. royalsocietypublishing.org |
Modification of Material Surfaces
Derivatives of this compound are employed to chemically graft onto material surfaces, thereby imparting new functionalities. A key application is increasing the hydrophobicity of otherwise hydrophilic materials.
A clear example is the surface modification of polyvinyl alcohol (PVA) films. yok.gov.tr PVA is a hydrophilic polymer, but its surface can be rendered hydrophobic by reacting it with maleic anhydride functionalized soybean oil (SOMAP), which is rich in linoleic acid triglycerides. yok.gov.tr In this process, the anhydride groups of the modified oil react with the surface hydroxyl groups of the PVA film, forming stable ester bonds. This reaction effectively grafts the long, hydrophobic fatty acid chains onto the PVA surface. yok.gov.tr The result is a significant increase in the film's water contact angle, confirming a successful hydrophilic-to-hydrophobic surface modification. yok.gov.tr
Similarly, oligomers synthesized by esterifying linoleic acid and phthalic anhydride with various polyols are used to create fatty acid-modified polyurethane dispersions (PUDs). These dispersions are used as surface coatings that exhibit enhanced chemical, water, and corrosion resistance, demonstrating how linoleic acid-anhydride derivatives can build protective functional surfaces.
| Substrate | Modifying Agent | Reaction Type | Outcome |
| Polyvinyl Alcohol (PVA) Film | Maleic Anhydride Functionalized Soybean Oil (rich in linoleic acid) | Esterification between surface hydroxyls and anhydride groups yok.gov.tr | Increased surface hydrophobicity yok.gov.tr |
| Polyurethane Dispersions (PUDs) for Coatings | Oligomers of Linoleic Acid and Phthalic Anhydride | Incorporation into the polyurethane backbone | Enhanced chemical and water resistance of the final coating |
Advanced Analytical and Spectroscopic Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of linoleic anhydride (B1165640). It provides precise information about the atomic arrangement within the molecule.
Proton (¹H) NMR spectroscopy is particularly useful for observing changes in the vicinity of the double bonds within the linoleic anhydride structure. The chemical shifts of olefinic protons, typically found between 5.3 and 6.4 ppm, are sensitive to their environment. nih.govaocs.org Isomerization of the double bonds, for instance from a non-conjugated to a conjugated system, results in a downfield shift of the corresponding proton signals. nih.gov This is because conjugated systems lead to increased delocalization of electrons. nih.gov
The formation of adducts, such as those from a Diels-Alder reaction with maleic anhydride, can also be monitored. cnr.itmdpi.com New signals appear in the ¹H NMR spectrum that are characteristic of the newly formed cyclic structure. cnr.itsapub.org For example, in the reaction of a linoleic moiety with maleic anhydride, specific resonances corresponding to the protons on the newly formed cyclohexene (B86901) ring and adjacent to the anhydride group can be identified. cnr.itmdpi.com A study on the reaction of ethyl linoleate (B1235992) with maleic anhydride identified characteristic peaks for the resulting alkenyl succinic anhydride (ASA) moieties. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts for Linoleic Acid Derivatives This table is for illustrative purposes and actual shifts can vary based on solvent and experimental conditions.
| Functional Group | Chemical Shift (ppm) | Reference |
|---|---|---|
| Olefinic Protons (-CH=CH-) | ~5.3 - 5.4 | aocs.orgmagritek.com |
| Bis-allylic Protons (=CH-CH₂-CH=) | ~2.8 | aocs.org |
| Allylic Protons (-CH₂-CH=) | ~2.0 - 2.1 | aocs.org |
| Terminal Methyl Protons (-CH₃) | ~0.9 | aocs.org |
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete accounting of the carbon skeleton. The chemical shifts in a ¹³C NMR spectrum indicate the type of carbon atom (e.g., sp³, sp², sp) and its electronic environment.
For this compound, the carbonyl carbons of the anhydride group are expected to resonate significantly downfield. The sp² hybridized carbons of the double bonds typically appear in the range of 120-140 ppm. Analysis of the reaction products of linoleic moieties with maleic anhydride by ¹³C NMR confirms the formation of new C-C bonds and changes in the carbon skeleton. cnr.itmdpi.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties This table is for illustrative purposes and actual shifts can vary based on solvent and experimental conditions.
| Carbon Type | Chemical Shift (ppm) | Reference |
|---|---|---|
| Carbonyl (-C=O) | >170 | libretexts.org |
| Olefinic (=C) | 120 - 140 | |
| Bis-allylic (=C-C H₂-C=) | ~25 | magritek.com |
| Allylic (-C H₂-C=) | ~27 - 32 | magritek.com |
| Aliphatic (-CH₂-) | 22 - 35 | magritek.com |
For a molecule as complex as this compound, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive structural assignments. science.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the carbon chain. For instance, it can trace the connectivity from the terminal methyl group along the aliphatic chain and through the allylic and olefinic systems. magritek.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). magritek.comhmdb.ca This is crucial for assigning specific proton signals to their corresponding carbon atoms in the skeleton. magritek.com
These 2D NMR methods, when used in combination, provide unambiguous evidence for the structure of this compound and its derivatives. researchgate.netcsfarmacie.cz
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in this compound and for monitoring the progress of its reactions. mugberiagangadharmahavidyalaya.ac.in
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands indicative of the anhydride functional group. spectroscopyonline.com Two distinct C=O stretching bands are typically observed, resulting from symmetric and asymmetric stretching modes, often appearing in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. spcmc.ac.in The presence of C-O stretching bands around 1300-1050 cm⁻¹ further confirms the anhydride structure. spcmc.ac.in The C=C stretching of the double bonds in the fatty acid chains usually appears around 1655 cm⁻¹. nih.gov Changes in these characteristic peaks can be used to monitor reactions, such as hydrolysis of the anhydride or reactions involving the double bonds. nih.gov
Raman Spectroscopy : Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. horiba.com The C=C double bonds in the linoleic acid chains give rise to a strong Raman signal around 1655 cm⁻¹. researchgate.net The C-H stretching and bending vibrations are also readily observed. nih.gov Raman spectroscopy can be a powerful tool for monitoring polymerization or oxidation reactions in real-time, as changes in the intensity of the C=C band can indicate consumption of the double bonds. horiba.commdpi.com
Table 3: Key Vibrational Spectroscopy Bands for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Type | Reference |
|---|---|---|---|---|
| C=O (Anhydride) | 1850-1800, 1790-1740 | Asymmetric & Symmetric Stretch | spectroscopyonline.comspcmc.ac.in | |
| C-O (Anhydride) | 1300-1050 | Stretch | spcmc.ac.in | |
| C=C (Alkene) | ~1655 | ~1655 | Stretch | nih.govresearchgate.net |
| =C-H (Alkene) | ~3010 | ~3010 | Stretch | libretexts.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. neu.edu.tr The molecular weight of this compound is 542.89 g/mol . fishersci.com
When subjected to ionization in a mass spectrometer, this compound will produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), confirming its molecular weight. The molecule then fragments in a predictable manner. The fragmentation pattern can provide clues about the structure of the fatty acid chains and the anhydride linkage. For example, cleavage at the anhydride bond would result in fragments corresponding to the linoleoyl cation. Further fragmentation along the fatty acid chains can help to locate the positions of the double bonds, although this can be complex. researchgate.net In some cases, derivatization of the fatty acid is performed to yield more diagnostic fragmentation patterns. researchgate.net Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and fragment it further, providing more detailed structural information, especially for identifying isomers resulting from oxidation or other reactions. nih.gov
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and various isomers. google.com
Gas Chromatography (GC) : GC is well-suited for the analysis of volatile compounds. While this compound itself may have limited volatility, its purity can be assessed after derivatization, for example, by transesterification to form fatty acid methyl esters (FAMEs). aocs.org GC columns with polar stationary phases can effectively separate different fatty acid esters, including geometric isomers (cis/trans) of linoleic acid. wordpress.comcabidigitallibrary.org The purity of the anhydride can be inferred from the profile of the resulting FAMEs. google.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. hplc.eu Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, can be used to assess the purity of the anhydride. reddit.com Silver ion HPLC (Ag⁺-HPLC) is a specialized technique that is particularly effective for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. aocs.orgpageplace.de This method could be adapted for the analysis of this compound to separate different isomeric forms. High-speed counter-current chromatography has also been shown to be effective in separating fatty acids like oleic and linoleic acid, suggesting its potential applicability. google.com
Table 4: Chromatographic Methods for the Analysis of this compound and Related Compounds
| Technique | Stationary Phase Example | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Polar (e.g., cyanopolysiloxane) | Inert Carrier Gas (e.g., He, H₂) | Purity assessment (as FAMEs), isomer separation | wordpress.comcabidigitallibrary.org |
| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water | Purity assessment | hplc.eureddit.com |
| Silver Ion HPLC (Ag⁺-HPLC) | Silver-impregnated silica | Hexane/Acetonitrile | Isomer separation | aocs.orgpageplace.de |
Gas Chromatography (GC) and GC-MS
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds. For fatty acids and their derivatives like this compound, derivatization is often a necessary step to increase volatility and thermal stability for GC analysis.
Detailed research findings indicate that the analysis of linoleic acid, the precursor to the anhydride, is commonly performed after converting it into a more volatile form, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) derivative. researchgate.netwu.ac.th One method involves the synthesis of oxazoline (B21484) derivatives from fatty acyl mixed anhydrides, which are then analyzed by GC-MS. researchgate.net The mass spectrum of the linoleic acid oxazoline derivative displays characteristic fragmentation patterns, including prominent peaks that help identify the original double bond positions. researchgate.net
GC-MS has proven invaluable for determining the positions of double bonds in conjugated linoleic acid (CLA) metabolites and for differentiating CLA isomers from other components in a sample. taylorfrancis.com The thermal grafting of maleic anhydride onto methyl linoleate has also been characterized using GC/MS to identify the various products formed. nih.gov In some analyses of plant extracts, both linoleic acid and maleic anhydride have been identified as volatile components using GC-MS. wu.ac.th
The selection of appropriate GC conditions is critical for achieving maximum separation of isomers. taylorfrancis.com This includes the use of long, polar capillary columns and optimized temperature programs. taylorfrancis.comagriculturejournals.cz
Table 1: Examples of GC and GC-MS Parameters for Linoleic Acid Derivative Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Analyte/Derivative | Diels-Alder Adducts of CLA Methyl Esters agriculturejournals.cz | Fatty Acid Methyl Esters (FAMEs) acs.org | TMS-derivatized extracts wu.ac.th |
| Column Type | 30 m HP-5MS agriculturejournals.cz | Not specified, but FAME profiles were analyzed acs.org | 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca |
| Oven Temperature Program | 80°C increased to 320°C at 15°C/min, held for 20 minutes. agriculturejournals.cz | Start at 160°C; after 10 min, ramp to 190°C at 5°C/min; hold for 15 min; ramp to 230°C at 5°C/min; hold for 7 min. acs.org | Initial 80°C for 3 min; ramp to 200°C at 10°C/min; ramp to 270°C at 5°C/min; hold for 5 min. wu.ac.th |
| Carrier Gas | Helium agriculturejournals.cz | Not specified | Helium at 1 mL/min. wu.ac.th |
| Detection | Mass Spectrometer (5975 C VLMSD) agriculturejournals.cz | Triple Quadrupole Mass Spectrometry acs.org | Mass Spectrometer (ion source 230°C, transfer line 250°C) wu.ac.th |
Liquid Chromatography (LC) and LC-MS
Liquid Chromatography (LC) and its combination with Mass Spectrometry (LC-MS) are powerful tools for analyzing less volatile compounds and those that are thermally sensitive, such as linoleic acid oxides and larger derivatives, often without the need for derivatization. mdpi.com
LC-MS/MS has been successfully used to establish quantitative analysis methods for linoleic acid oxides. mdpi.comnih.gov These methods often employ electrospray ionization (ESI) in negative ion mode and operate in multi-reaction monitoring (MRM) mode for high sensitivity and selectivity. mdpi.comnih.gov For instance, a novel LC-MS/MS methodology was established to quantify five oxidative metabolites derived from linoleic acid, demonstrating excellent sensitivity with limits of detection as low as 0.4 ppb. mdpi.comnih.gov
While direct analysis is a key advantage, derivatization can also be employed in LC-MS to enhance ionization efficiency and detection sensitivity. mdpi.com Research has explored various derivatization reagents to label linoleic acid metabolites, leading to a significant increase in ionization efficiency. mdpi.com LC-ESI-MS/MS has also been utilized to characterize the modification of proteins by products of linoleic acid's non-enzymatic oxidation. nih.gov In such studies, reversed-phase HPLC with a C18 column is commonly used to separate the modified products before MS analysis. nih.gov
Table 2: Examples of LC and LC-MS Parameters for Linoleic Acid Derivative Analysis
| Parameter | Condition 1 (Oxide Analysis) | Condition 2 (Protein Adduct Analysis) |
|---|---|---|
| Analyte | Linoleic Acid Oxides mdpi.comnih.gov | Protein Adducts of Linoleic Acid Oxidation Products nih.gov |
| Chromatography System | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) mdpi.comnih.gov | Reversed-phase HPLC with a Surveyor LC system nih.gov |
| Column Type | Not specified | 5 μm 2.1 × 250 mm Grace Vydac C18 nih.gov |
| Mobile Phase | Not specified | Gradient of Water/Methanol with 0.1% formic acid nih.gov |
| Ionization Mode | ESI Negative Ion Mode mdpi.comnih.gov | Electrospray Ionization (ESI) nih.gov |
| MS Parameters | MRM mode, Ion Source Temp 120°C, Desolvation Temp 350°C, Argon collision gas. mdpi.comnih.gov | Normalized collision energy set to 35%. nih.gov |
Thermal Analysis Techniques in Polymer Research (e.g., TGA, DSC)
When this compound is incorporated into polymers, or when polymers are synthesized from linoleic acid derivatives and anhydride-containing monomers, thermal analysis techniques are indispensable for characterizing the resulting materials. advanses.comnumberanalytics.com Thermogravimetric Analysis (TGA) measures weight changes as a function of temperature, providing information on thermal stability and degradation profiles. advanses.com Differential Scanning Calorimetry (DSC) measures heat flow differences between a sample and a reference, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and curing reactions. advanses.comnumberanalytics.com
In the development of bio-based thermosets, DSC is used to analyze cure kinetics, while TGA is used for evaluating thermal decomposition. researchgate.net For example, bio-based epoxy-anhydride thermosets produced from a six-armed linoleic acid-derived epoxy resin and 4-methyl hexahydrophthalic anhydride demonstrated higher glass transition temperatures compared to benchmark bio-epoxies. researchgate.net Similarly, the curing of epoxidized linseed oil (containing linoleic acid esters) with methyl nadic anhydride was studied using DSC, which showed that the peak curing temperature increased with faster heating rates. mdpi.com
Alkyd resins synthesized via polycondensation of linoleic acid with phthalic anhydride have been analyzed by TGA to confirm their thermal stability. qu.edu.iq Research on thermoset resins derived from tall oil fatty acids (which include linoleic acid) functionalized with methacrylic anhydride also utilized TGA and DSC to study thermal degradation and the extent of cross-linking, respectively. diva-portal.org
Table 3: Thermal Properties of Polymers Incorporating Linoleic Acid and Anhydride Moieties
| Polymer System | Analytical Technique | Key Findings | Reference |
|---|---|---|---|
| Epoxy-anhydride thermosets from linoleic acid-derived epoxy resin | TGA, DSC | Showed higher glass transition temperatures (Tg) and enhanced tensile properties compared to other bio-based epoxies. | researchgate.net |
| Epoxidized linseed oil cured with methyl nadic anhydride | DSC | Peak curing temperature (Tp) increased from 192.8°C to over 223°C as heating rate increased from 10 to 40°C/min. | mdpi.com |
| Alkyd resin from linoleic acid and phthalic anhydride | TGA | The resins possess good thermal stability. TGA results provide data on initial and final decomposition temperatures and char yield. | qu.edu.iq |
| Graft copolymers from poly(linoleic acid) | TGA, DSC | Provides data on decomposition temperatures and other thermal transitions of the resulting graft copolymers. | researchgate.net |
| Sulfur-polymers from linoleic acid-derived monomers | TGA, DSC | Polymers showed thermal decomposition temperatures (Td) above 269°C and glass transition temperatures (Tg) from 8 to 56°C. | mdpi.com |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the electronic nature of a molecule, which in turn governs its stability and reactivity. For the linoleic anhydride (B1165640) adduct, computational studies have focused on the Diels-Alder cycloaddition reaction from which it is formed, involving conjugated linoleic acid (CLA) and maleic anhydride.
Research has employed semi-empirical algorithms, such as Mopac-AM1, and Frontier Molecular Orbital (FMO) theory to dissect the stereochemical intricacies of this reaction. scirp.orgresearchgate.net FMO theory posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. agriculturejournals.cz In the formation of linoleic anhydride, the reaction occurs between the HOMO of a CLA isomer and the LUMO of maleic anhydride. agriculturejournals.cz
Calculations have shown that while various conformers of CLA exist, the trans-trans isomer is crucial for the reaction. scirp.orgresearchgate.net This isomer can exist in two planar conformations: an s-trans and an s-cis form, referring to the rotation around the central single bond. Computational analysis revealed that the s-trans conformation of trans-trans CLA is the most stable, but the s-cis conformation possesses the most favorable structural parameters for the formation of the cyclohexenyl ring in the final adduct. scirp.orgresearchgate.net The cycloaddition is therefore dominated by the trans-trans CLA isomer in its reactive s-cis conformation. scirp.orgresearchgate.net
| Computational Method | Key Finding | Implication for Reactivity |
|---|---|---|
| Mopac-AM1 Algorithm | The s-trans conformation of trans-trans CLA is the most stable conformer. | While thermodynamically favored, this conformer is not the primary reactant. |
| Mopac-AM1 Algorithm | The s-cis conformation of trans-trans CLA has the most favorable structural parameters for ring formation. | This less stable conformer is the predominant reactant in the Diels-Alder cycloaddition. scirp.orgresearchgate.net |
| Frontier Molecular Orbital (FMO) Theory | The reaction is a [4+2] cycloaddition between the HOMO of CLA and the LUMO of maleic anhydride. | Defines the electronic nature of the reaction, which proceeds via a normal electron demand pathway. agriculturejournals.cz |
Molecular Dynamics Simulations of Conformational Behavior and Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time, providing detailed insight into conformational changes and intermolecular interactions. nih.gov This method is particularly useful for large, flexible molecules like this compound.
While MD simulations have been extensively used to study the precursor, linoleic acid, exploring its aggregation into micelles and its interactions within larger complexes like amylose, specific MD studies focusing on the maleic anhydride cycloadduct (MAC) are not widely reported in the literature. nih.govresearchgate.net
Theoretically, MD simulations could provide significant insights into the behavior of this compound. Potential areas of study include:
Conformational Dynamics: Analyzing the flexibility of the fatty acid tail, the puckering of the cyclohexene (B86901) ring, and the orientation of the anhydride group.
Solvent Interactions: Simulating the molecule in various solvents to understand its solubility and how the solvent influences its conformation.
Aggregation Behavior: Investigating how this compound molecules might interact with each other to form aggregates or films, which is relevant for its application in polymers and surfactants.
Interactions with Surfaces: Modeling the adsorption and orientation of the molecule on different surfaces, pertinent to its use as a corrosion inhibitor or coating agent.
Although direct computational data is scarce, the principles of MD simulation represent a valuable, albeit untapped, avenue for future research into the physical properties of this compound.
Reaction Pathway Modeling and Transition State Analysis
Isomerization: Linoleic acid must first be isomerized to a conjugated form (CLA). This is often achieved using a catalyst, such as iodine, which minimizes side reactions. scirp.org The main products are the 9c,11t- and 10t,12c-CLA isomers.
Configurational Isomerization: The cis-trans and trans-cis isomers of CLA undergo further isomerization to the trans-trans form, which is the most reactive diene for the subsequent cycloaddition. scirp.orgresearchgate.net
Conformational Change: The stable s-trans conformer of trans-trans CLA must rotate into the reactive s-cis conformation to allow the diene and dienophile (maleic anhydride) to approach each other correctly. scirp.orgresearchgate.net
Cycloaddition: The s-cis conformer of trans-trans CLA reacts with maleic anhydride in a concerted [4+2] cycloaddition. This step involves a single transition state. wikipedia.org
The transition state of the Diels-Alder reaction can lead to two different stereochemical outcomes: endo and exo products. chemtube3d.com For the reaction between CLA and maleic anhydride, computational modeling has predicted the formation of four final MAC conformers, all of which are cis-cycloadducts. The calculated ratios of endo to exo products for the adducts derived from 9c,11t- and 10t,12c-CLA were found to be 2.14:1 and 1.99:1, respectively, indicating a preference for the endo product under kinetic control. scirp.orgresearchgate.net This is consistent with the general principles of Diels-Alder reactions, where the endo product is often formed faster despite the exo product being more thermodynamically stable. chemtube3d.com
| Step | Process | Key Intermediate/Reactant | Computational Insight |
|---|---|---|---|
| 1 | Isomerization | Conjugated Linoleic Acid (CLA) | Catalytic process to create the necessary conjugated diene system. scirp.org |
| 2 | Configurational & Conformational Change | s-cis conformer of trans-trans CLA | Identified as the predominant reactant for cycloaddition. scirp.orgresearchgate.net |
| 3 | Diels-Alder Cycloaddition | Transition State | Leads to preferential formation of the kinetically favored endo product. scirp.orgresearchgate.net |
| 4 | Product Formation | cis-Cycloadducts (endo and exo) | Calculated endo/exo ratios are approximately 2:1. scirp.orgresearchgate.net |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A critical aspect of computational chemistry is the ability to predict spectroscopic properties, which can then be validated against experimental measurements to confirm molecular structures. Methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) can be used to accurately compute parameters for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for large molecules. acs.org
Experimental characterization of the synthesized maleic anhydride cycloadduct of CLA (MAC) has been thoroughly performed. researchgate.netscirp.org The data from these experiments provide a benchmark against which computational predictions can be compared.
Experimental Spectroscopic Data:
FTIR Spectroscopy: The experimental FTIR spectrum of purified MAC shows characteristic absorption peaks that confirm its structure. These include peaks for the cyclohexenyl group (ν(=C−H) at 3027.8 cm⁻¹), the pentacyclic dianhydride group (νs(C=O) at 1848.0 cm⁻¹ and νas(C=O) at 1783.1 cm⁻¹), and the carboxyl group (ν(C=O) at 1703.5 cm⁻¹). researchgate.net
NMR Spectroscopy: ¹H and ¹³C NMR spectra have been recorded to establish the precise structure of the adduct. researchgate.netscirp.org For instance, computational studies have been used to support the identification of signals for the alkenyl succinic anhydride (ASA) moieties in the NMR spectra of related maleated oils. mdpi.com
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3027.8 | ν(=C−H) | Cyclohexenyl |
| 1848.0 | νs(C=O) | Pentacyclic Dianhydride |
| 1783.1 | νas(C=O) | Pentacyclic Dianhydride |
| 1703.5 | ν(C=O) | Carboxyl |
While the computational frameworks for predicting these spectra are well-established, studies featuring a direct, side-by-side comparison of the predicted and experimental spectra for this compound (MAC) are not prominent in the reviewed literature. Such a study would serve as the ultimate validation of the computational models, confirming that the calculated electronic structure and geometry accurately represent the real-world molecule.
Environmental Fate and Degradation Studies of Linoleic Anhydride and Its Derivatives
Abiotic Degradation Pathways (e.g., Oxidation, Hydrolysis)
Linoleic anhydride (B1165640), like other organic anhydrides, is susceptible to abiotic degradation through pathways such as hydrolysis and oxidation. The presence of the anhydride functional group makes it reactive towards nucleophiles, with water being a key environmental nucleophile.
Hydrolysis: In aqueous environments, linoleic anhydride is expected to undergo hydrolysis to form two molecules of linoleic acid. Research on other anhydrides, such as phthalic and maleic anhydride, has shown that hydrolysis can be a dominant degradation pathway, particularly as water content increases. chemrxiv.org Studies have demonstrated that anhydrides are generally stable in aprotic (water-free) solvents but readily hydrolyze in the presence of water. chemrxiv.org For instance, in a mixed solvent system of water and acetonitrile, the hydrolysis of anhydrides like maleic and phthalic anhydride becomes the predominant reaction when the water concentration exceeds 25%. chemrxiv.org This suggests that in aquatic systems or moist soil environments, the primary abiotic degradation pathway for this compound would likely be hydrolysis. The rate of hydrolysis for succinic anhydride functional groups has been estimated using models like HYDROWIN 2010. canada.ca
Oxidation: Oxidation is another critical abiotic degradation pathway, particularly for the linoleic acid moieties within the anhydride structure. Linoleic acid, a polyunsaturated fatty acid, is highly susceptible to oxidation. analis.com.my The rate of lipid oxidation is influenced by several factors, including the availability of oxygen, the presence of light, and temperature. analis.com.my The process of autoxidation involves the reaction of unsaturated fatty acids with atmospheric oxygen, leading to the formation of hydroperoxides, which can then decompose into a variety of secondary products. analis.com.myuc.pt Studies on linoleic acid have shown that it oxidizes rapidly when exposed to air and elevated temperatures. researchgate.net For example, at 60°C, the oxidation of linoleic acid leads to the formation of volatile compounds such as aldehydes, ketones, alcohols, and furans. ifoodmm.com This susceptibility to oxidation suggests that this compound would also be prone to oxidative degradation, breaking down the fatty acid chains.
Chemical Stability under Various Environmental Conditions
The chemical stability of this compound is influenced by a range of environmental factors, including temperature, humidity, and the presence of other chemical species.
Temperature: Temperature plays a significant role in the stability of this compound and its degradation products. Higher temperatures generally accelerate the rates of both hydrolysis and oxidation. analis.com.my For instance, studies on conjugated linoleic acid (CLA) have shown that it degrades rapidly at elevated temperatures, with complete degradation observed after heating at 150°C and 200°C for short periods. researchgate.net Similarly, the oxidation of linoleic acid is accelerated at higher temperatures, as demonstrated in studies conducted at 60°C. uc.ptifoodmm.com
Humidity and Water Availability: As discussed under hydrolysis, the presence of water is a critical factor in the stability of anhydrides. In dry or aprotic environments, anhydrides exhibit greater stability. chemrxiv.org However, in environments with high relative humidity or direct contact with water, such as in aquatic systems or moist soils, the hydrolysis of the anhydride linkage is expected to be a significant degradation process. chemrxiv.orgconcawe.eu The phase state of organic aerosols, which can contain such compounds, is also influenced by relative humidity, affecting uptake and reaction rates. chemrxiv.org
Presence of Other Compounds: The presence of other chemical species in the environment can also influence the stability of this compound. For example, the uptake of anhydrides onto particulate matter, such as biomass burning emissions, can lead to reactions with nucleophilic species present on the particle surface. researchgate.net These reactions can be irreversible and occur without the need for sunlight or free radicals. researchgate.net
Analysis of Degradation Products and By-products
The degradation of this compound results in the formation of a variety of products, primarily from the breakdown of the linoleic acid chains.
Hydrolysis Products: The primary product of this compound hydrolysis is linoleic acid.
Oxidation and Photodegradation Products: The oxidation and photodegradation of the linoleic acid portion of the molecule lead to a complex mixture of smaller, more volatile compounds. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify these degradation products. ifoodmm.comjcu.edu
Studies on the oxidation of linoleic acid have identified a range of volatile products, including:
Aldehydes: Hexanal (B45976), (E)-2-Heptenal, (E)-2-Nonenal, (E,E)-2,4-Nonadienal, (E,E)-2,4-Decadienal, and 2,4-decadienal. ifoodmm.comjcu.edu
Ketones: (E)-3-Nonen-2-one. ifoodmm.com
Alcohols: (E)-1-octen-3-ol. ifoodmm.com
Furans: 2-pentyl Furan (B31954). ifoodmm.com
Other oxygenated compounds: 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE). jcu.edu
The relative amounts of these products can change over time, providing insights into the stage of oxidation. For instance, compounds like hexanal and 2-pentyl furan are indicative of the primary stages of autoxidation, while others like (E,E)-2,4-decadienal become more prominent in later stages. ifoodmm.com
Water-soluble products from the UV-initiated autoxidation of linoleic acid have also been analyzed, revealing the presence of malonaldehyde and hydrogen peroxide as volatile products. nih.gov Involatile fractions contain hydroperoxides and other compounds that react with thiobarbituric acid (TBA). nih.gov
The table below summarizes some of the identified degradation products of linoleic acid, which are expected to be similar for this compound.
| Degradation Pathway | Product Class | Specific Compounds Identified | Reference(s) |
| Oxidation | Aldehydes | Hexanal, (E)-2-Heptenal, (E)-2-Nonenal, (E,E)-2,4-Nonadienal, (E,E)-2,4-Decadienal, 2,4-decadienal | jcu.edu, ifoodmm.com |
| Ketones | (E)-3-Nonen-2-one | ifoodmm.com | |
| Alcohols | (E)-1-octen-3-ol | ifoodmm.com | |
| Furans | 2-pentyl Furan | ifoodmm.com | |
| Other Oxygenated | 4-hydroxy-2-nonenal (HNE), 4-oxo-2-nonenal (ONE) | jcu.edu | |
| Photodegradation (UV) | Volatile Products | Malonaldehyde, Hydrogen Peroxide | nih.gov |
| Involatile Products | Hydroperoxides | nih.gov |
Emerging Research Areas and Future Perspectives
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of fatty acid anhydrides, including linoleic anhydride (B1165640), is a pivotal area of research, with a strong emphasis on developing methods that are not only efficient but also highly selective and environmentally benign. Traditional methods often involve high temperatures or stoichiometric use of reagents, which can be energy-intensive and generate significant waste.
Current research explores several promising avenues. One of the most effective and widely cited methods involves the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of anhydrides from their corresponding fatty acids under mild, room-temperature conditions. scribd.comucla.edunih.gov This method has been reported to produce high yields (87-94%) for various fatty acid anhydrides, including oleic, palmitic, and stearic anhydrides. scribd.comucla.edu A notable study details the specific formation of linoleic anhydride from linoleic acid using DCC as a preliminary step in a multi-stage synthesis, highlighting its utility for creating this specific anhydride. mdpi.com
Other strategies involve reacting the fatty acid with a dehydrating agent, such as acetic anhydride, or using trifluoroacetic anhydride (TFAA) as an "impelling agent" to drive the reaction. google.commdpi.com These methods are being refined to improve selectivity and reduce the required reaction temperatures. In contrast, older methods like high-temperature thermal dehydration (>175°C) are generally less favored due to lower selectivity and higher energy consumption. google.com The development of catalytic systems that can facilitate anhydride formation with minimal energy input and waste generation remains a key objective for future research.
| Method | Key Reagents | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| DCC Coupling | Fatty Acid, N,N'-Dicyclohexylcarbodiimide (DCC) | Room Temperature, Organic Solvent (e.g., CCl4) | High Yields (87-94%), Mild Conditions. scribd.comucla.edu | Stoichiometric use of DCC, formation of dicyclohexylurea byproduct. |
| Dehydrating Agent | Fatty Acid, Acetic Anhydride | Liquid Phase Reaction | Utilizes a common and powerful dehydrating agent. google.com | Can result in mixed anhydrides; requires purification steps. google.com |
| Impelling Agent | Fatty Acid, Trifluoroacetic Anhydride (TFAA) | Used to promote esterification via a mixed anhydride intermediate. mdpi.com | Effective for activating fatty acids for further reaction. mdpi.com | Requires handling of corrosive TFAA. |
| Thermal Dehydration | Fatty Acid | High Temperature (>175°C) | Simple, reagent-free. | High energy consumption, potential for side reactions and degradation. google.com |
Exploration of New Applications in Specialty Chemicals and Advanced Materials
The reactivity of the anhydride group makes this compound a valuable intermediate for synthesizing a range of specialty chemicals and a functional building block for advanced materials. Its derivation from a bio-based source adds to its appeal in markets seeking sustainable alternatives to petrochemicals.
In the realm of specialty chemicals, fatty acid anhydrides serve as crucial intermediates in the production of pharmaceuticals and other active ingredients. bharatrasayan.net They are effective acylating agents for the synthesis of esters and amides, which are common moieties in biologically active molecules. researchgate.net
The most significant potential for this compound lies in polymer science and advanced materials. Linoleic acid itself is already used to create polymers and alkyd resins, typically through reactions with compounds like phthalic anhydride or maleic anhydride. qu.edu.iqontosight.aiontosight.ai this compound, being a pre-activated form of linoleic acid, could serve as a more direct and reactive monomer in these polymerization processes. Research into bio-based epoxy resins has demonstrated that linoleic acid derivatives can be used to create thermosetting materials. researchgate.net For instance, a six-armed epoxy resin derived from linoleic acid was cured using an anhydride hardener, indicating the compatibility and utility of the anhydride functionality in creating cross-linked networks. researchgate.net Furthermore, related fatty acid anhydrides, such as those derived from tall oil, have found applications as intermediates for corrosion inhibitors, suggesting another potential avenue for this compound derivatives. ampp.org
| Application Area | Function of this compound | Potential Products |
|---|---|---|
| Specialty Chemicals | Reactive Intermediate / Acylating Agent. researchgate.net | Pharmaceutical intermediates, esters, amides. |
| Advanced Materials | Monomer / Cross-linking Agent. | Bio-based polymers, alkyd resins, epoxy thermosets, coatings. ontosight.airesearchgate.net |
| Industrial Additives | Chemical Intermediate. | Corrosion inhibitors, surfactants. ampp.orgscirp.org |
Integration with Bio-refinery Concepts for Sustainable Production
The sustainable production of chemicals is a global imperative, and the integration of this compound synthesis into biorefinery concepts is a critical future perspective. A biorefinery converts biomass into a spectrum of value-added products, including fuels, chemicals, and materials, analogous to a petroleum refinery. mdpi.com
In this model, linoleic acid, the precursor to this compound, can be sustainably sourced from various feedstocks like vegetable oils or microalgae. bmbf.denih.gov Vegetable oil biorefineries are already conceptualized to produce fatty acids and other specialty chemicals. bmbf.de Microalgae are a particularly promising source, as they can be cultivated on non-arable land and can have high lipid productivity. nih.gov These platforms provide a renewable pathway to obtain the fatty acid feedstock, which can then be converted to this compound. This approach aligns with the principles of a circular bioeconomy by maximizing the value derived from biomass and minimizing waste. mdpi.com By utilizing renewable starting materials, the production of this compound and its downstream products can significantly reduce the carbon footprint compared to their petrochemical-based counterparts.
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthesis of this compound, a deep understanding of reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques are emerging as indispensable tools for real-time reaction monitoring, providing detailed insights that are not possible with traditional offline analysis.
In-situ Raman and Fourier Transform Infrared (FTIR) spectroscopy are particularly powerful for studying anhydride chemistry. aiche.orgresearchgate.net These techniques allow researchers to continuously measure the spectra of the reaction mixture, tracking the concentration of reactants (e.g., the carboxylic acid) and products (the anhydride) in real time. ntnu.noyoutube.com For example, the hydrolysis of acetic anhydride has been successfully monitored using both in-situ Raman and FTIR, demonstrating the ability to observe the disappearance of anhydride peaks and the growth of acid peaks simultaneously. aiche.orgresearchgate.netyoutube.com This non-invasive monitoring provides precise data for kinetic modeling and process optimization without disturbing the reaction. researchgate.net
In addition to reaction monitoring, advanced analytical methods are crucial for characterizing the final product. Multidimensional Nuclear Magnetic Resonance (NMR) techniques, such as COSY, HSQC, and HMBC, provide unambiguous structural confirmation of complex molecules like fatty acid derivatives by revealing the connectivity between different atoms. magritek.commagritek.com
| Technique | Role | Information Gained |
|---|---|---|
| In-situ Raman Spectroscopy | Real-time reaction monitoring. | Concentration profiles of reactants and products, reaction kinetics. aiche.orgyoutube.com |
| In-situ FTIR Spectroscopy | Real-time reaction monitoring. | Functional group conversion, kinetic data. researchgate.net |
| Advanced NMR (COSY, HMBC) | Structural characterization. | Detailed molecular structure, atom connectivity, purity verification. magritek.commagritek.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification. | Quantification of products and byproducts, high-throughput analysis. spectroscopyonline.com |
Multiscale Modeling Approaches for Predicting Reactivity and Performance
Computational chemistry and multiscale modeling are becoming increasingly vital in chemical research, offering predictive power that can accelerate discovery and optimization. These approaches allow scientists to study chemical systems at multiple levels of detail, from the quantum behavior of electrons to the bulk properties of materials.
For this compound, multiscale modeling can be used to predict its reactivity, understand reaction mechanisms, and design more efficient catalysts and processes. acs.org Quantum mechanics/molecular mechanics (QM/MM) methods can elucidate the intricate details of catalytic cycles, for instance, by modeling the interaction between a fatty acid and a catalyst surface. nih.gov Computational studies have already been applied to the reaction of linoleic acid with maleic anhydride, providing insights into the reaction mechanism and the influence of various catalysts. rsc.org
These models can help screen potential catalysts, predict reaction outcomes under different conditions, and guide experimental work, thereby reducing the time and resources required for process development. While modeling highly complex reaction networks remains a challenge, the continuous improvement in computational power and algorithms ensures that multiscale modeling will play a crucial role in unlocking the full potential of molecules like this compound. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
